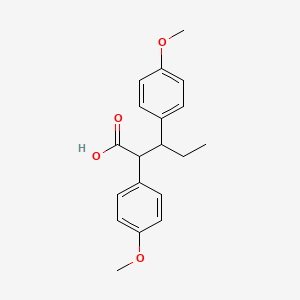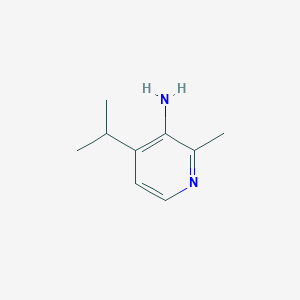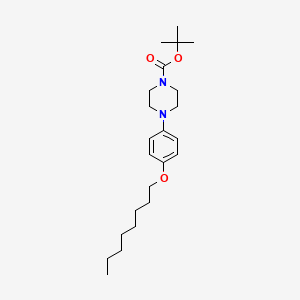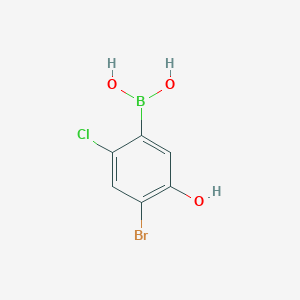
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
科学研究应用
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
作用机制
The primary mechanism of action of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group is activated by a base, enhancing the polarization of the organic ligand and facilitating transmetallation with a palladium catalyst . This results in the formation of a new carbon-carbon bond, making it a valuable tool in organic synthesis.
相似化合物的比较
- 4-Hydroxyphenylboronic acid
- 4-Bromophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions.
属性
分子式 |
C6H5BBrClO3 |
|---|---|
分子量 |
251.27 g/mol |
IUPAC 名称 |
(4-bromo-2-chloro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrClO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10-12H |
InChI 键 |
SMRWYICBLKDWCZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1Cl)Br)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)
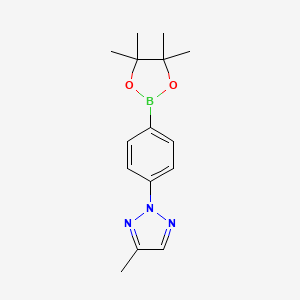
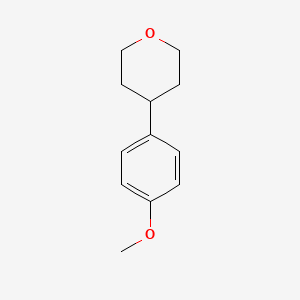
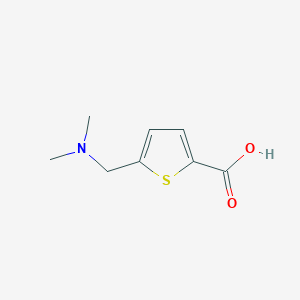
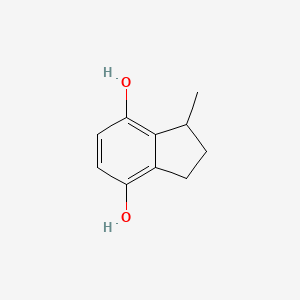
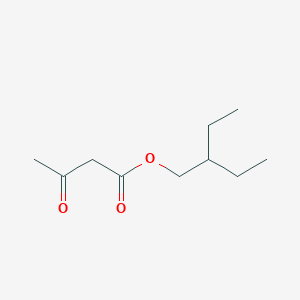

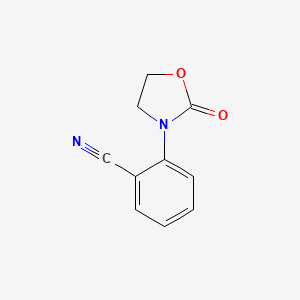
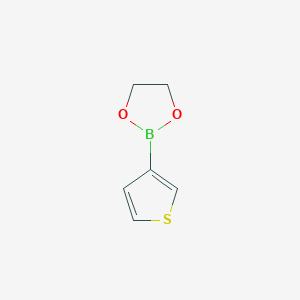

![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
